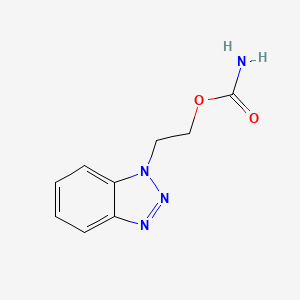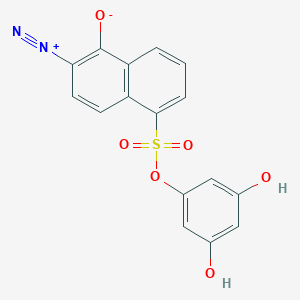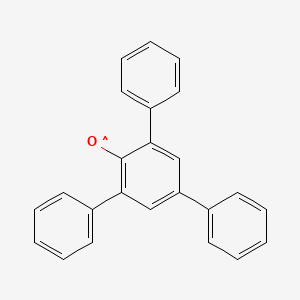
17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate is a synthetic steroidal compound. It belongs to the class of androgens, which are hormones that play a crucial role in the development and maintenance of male characteristics. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate typically involves multiple steps, starting from a suitable steroidal precursor. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Acetylation: Conversion of hydroxyl groups to acetate esters using acetic anhydride in the presence of a catalyst like pyridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), alkylating agents like methyl iodide (CH3I).
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated steroids, alkylated steroids.
Applications De Recherche Scientifique
17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic uses, such as in hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical laboratories.
Mécanisme D'action
The compound exerts its effects by binding to androgen receptors in target tissues. This binding initiates a cascade of molecular events, leading to the activation or repression of specific genes. The primary molecular targets include:
Androgen Receptors: Proteins that mediate the effects of androgens.
Signaling Pathways: Pathways involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
- 7alpha,17beta-Dihydroxyandrosta-1,4-dien-3-one
- 11alpha,17beta-Dihydroxyandrosta-1,4-dien-3-one
- 14,17-Dihydroxyandrosta-1,4-dien-3-one
Comparison:
- Structural Differences: While these compounds share a similar steroidal backbone, they differ in the position and nature of functional groups.
- Biological Activity: The presence and position of hydroxyl and acetate groups influence their binding affinity to androgen receptors and their overall biological activity.
- Unique Features: 17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate is unique due to its specific hydroxylation and acetylation pattern, which may confer distinct pharmacological properties.
Propriétés
Numéro CAS |
101831-46-3 |
|---|---|
Formule moléculaire |
C21H28O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-13-yl]methyl acetate |
InChI |
InChI=1S/C21H28O4/c1-13(22)25-12-21-10-8-17-16(18(21)5-6-19(21)24)4-3-14-11-15(23)7-9-20(14,17)2/h7,9,11,16-19,24H,3-6,8,10,12H2,1-2H3/t16-,17+,18+,19+,20+,21-/m1/s1 |
Clé InChI |
FDUNNLDIGLEHFE-SJFWLOONSA-N |
SMILES isomérique |
CC(=O)OC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)C=C[C@]34C |
SMILES canonique |
CC(=O)OCC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)

